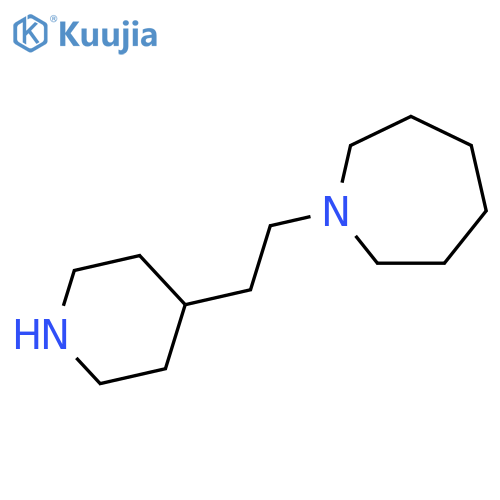

Cas no 96901-05-2 (1-(2-piperidin-4-ylethyl)azepane)

96901-05-2 structure

商品名:1-(2-piperidin-4-ylethyl)azepane

1-(2-piperidin-4-ylethyl)azepane 化学的及び物理的性質

名前と識別子

-

- 1-(2-(Piperidin-4-yl)ethyl)azepane

- 1-(2-Piperidin-4-ylethyl)azepane

- 1-[2-(piperidin-4-yl)ethyl]azepane

- 96901-05-2

- SB44116

- NS-02352

- AKOS003594502

- 1-[2-(4-Piperidinyl)ethyl]azepane, AldrichCPR

- 1-(2-Piperidin-4-yl-ethyl)-azepane

- DTXSID20406500

- MFCD06740669

- CS-0321600

- 1-(2-piperidin-4-ylethyl)azepane(SALTDATA: FREE)

- STK500896

- ALBB-005813

- 1-(2-piperidin-4-ylethyl)azepane

-

- MDL: MFCD06740669

- インチ: InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2

- InChIKey: YCJUPXPSGLFKEE-UHFFFAOYSA-N

- ほほえんだ: C1CCCN(CC1)CCC2CCNCC2

計算された属性

- せいみつぶんしりょう: 210.209598838g/mol

- どういたいしつりょう: 210.209598838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

1-(2-piperidin-4-ylethyl)azepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB265835-10 g |

1-(2-Piperidin-4-ylethyl)azepane |

96901-05-2 | 10g |

€1074.00 | 2023-06-22 | ||

| TRC | B450540-100mg |

1-(2-piperidin-4-ylethyl)azepane |

96901-05-2 | 100mg |

$ 185.00 | 2022-06-07 | ||

| Chemenu | CM300645-1g |

1-(2-(Piperidin-4-yl)ethyl)azepane |

96901-05-2 | 95% | 1g |

$*** | 2023-05-29 | |

| Ambeed | A430297-1g |

1-(2-(Piperidin-4-yl)ethyl)azepane |

96901-05-2 | 95+% | 1g |

$178.0 | 2024-04-16 | |

| abcr | AB265835-1g |

1-(2-Piperidin-4-ylethyl)azepane; . |

96901-05-2 | 1g |

€237.00 | 2025-02-21 | ||

| A2B Chem LLC | AJ02124-5g |

1-(2-Piperidin-4-ylethyl)azepane |

96901-05-2 | >95% | 5g |

$787.00 | 2024-07-18 | |

| abcr | AB265835-500 mg |

1-(2-Piperidin-4-ylethyl)azepane |

96901-05-2 | 500MG |

€195.40 | 2023-01-25 | ||

| Fluorochem | 032073-10g |

1-(2-Piperidin-4-yl-ethyl)-azepane |

96901-05-2 | 95% | 10g |

£1225.00 | 2022-03-01 | |

| Fluorochem | 032073-1g |

1-(2-Piperidin-4-yl-ethyl)-azepane |

96901-05-2 | 95% | 1g |

£176.00 | 2022-03-01 | |

| abcr | AB265835-500mg |

1-(2-Piperidin-4-ylethyl)azepane; . |

96901-05-2 | 500mg |

€205.00 | 2025-02-21 |

1-(2-piperidin-4-ylethyl)azepane 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

96901-05-2 (1-(2-piperidin-4-ylethyl)azepane) 関連製品

- 14613-37-7((1-methyl-3-piperidyl)methanamine)

- 1193-12-0(3,3-Dimethylpiperidine)

- 25549-16-0(Triisoctylamine)

- 65017-57-4(4-(Aminomethyl)-1-(n-butyl)piperidine)

- 7149-42-0((1-methylpiperidin-4-yl)methanamine)

- 100-76-5(Quinuclidine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96901-05-2)1-(2-piperidin-4-ylethyl)azepane

清らかである:99%

はかる:1g

価格 ($):160.0